Synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose from D-ribose
Synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose from D-ribose
This technical guide details the synthesis of 1,3,5-Tri-O-benzoyl-
This specific isomer is a critical "chiral platform" for the synthesis of 2'-modified nucleosides (e.g., 2'-fluoro, 2'-C-methyl analogs used in antiviral and anticancer therapeutics). Unlike the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl-
Technical Guide: Synthesis of 1,3,5-Tri-O-benzoyl- -D-ribofuranose
Executive Summary & Strategic Pathway
The synthesis of 1,3,5-tri-O-benzoyl-
To achieve the specific 1,3,5-substitution pattern (leaving C2-OH free) with
The Synthetic Logic (The "Why")
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Furanose Locking: D-Ribose equilibrates between pyranose (6-membered) and furanose (5-membered) forms. We must first lock the furanose ring using methylation.
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Global Protection: Benzoylation protects all free hydroxyls.
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Anomeric Activation: Converting the anomeric methoxy group to a bromide creates a reactive leaving group.
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The "Magic" Step (Rearrangement): Hydrolysis of the bromide does not simply replace Br with OH. It proceeds via a 1,2-benzoxonium ion intermediate. Water attacks the C2 position of this ion, causing the benzoyl group at C2 to migrate to C1. This results in the thermodynamically stable 1,3,5-tribenzoate with the C2-OH free.
Reaction Pathway Visualization
Caption: The synthetic route relies on the critical rearrangement of the 2,3,5-tribenzoyl bromide to the 1,3,5-tribenzoate via a 1,2-benzoxonium ion.
Detailed Experimental Protocol
Phase 1: Formation of Methyl 2,3,5-Tri-O-benzoyl-D-ribofuranoside
Objective: Lock D-ribose in the furanose form and protect hydroxyl groups.
Reagents:
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D-Ribose (1.0 equiv)
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Methanol (anhydrous)
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Acetyl Chloride (catalytic source of HCl) or HCl gas
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Benzoyl Chloride (3.3 equiv)
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Pyridine (Solvent/Base)[1]
Protocol:
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Methylation: Suspend D-ribose (50 g) in anhydrous methanol (500 mL). Add acetyl chloride (5 mL) dropwise at 0°C (generates anhydrous HCl in situ). Stir at room temperature for 2-3 hours.
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Checkpoint: The solution should become clear. Neutralize with pyridine (20 mL) and concentrate in vacuo to a syrup. This is crude methyl ribofuranoside.
-
-
Benzoylation: Dissolve the syrup in pyridine (200 mL). Cool to 0°C.[2]
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Add benzoyl chloride (130 mL) dropwise over 1 hour, maintaining temperature <10°C.
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Heat to 60°C for 2 hours to ensure complete reaction.
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Workup: Pour into ice water. Extract with dichloromethane (DCM). Wash with 1M H2SO4 (to remove pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
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Result: Thick syrup (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside).
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Phase 2: Anomeric Activation (Bromination)
Objective: Convert the stable methyl glycoside into the reactive glycosyl bromide.
Reagents:
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33% HBr in Acetic Acid
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Dichloromethane (DCM)[3]
Protocol:
-
Dissolve the syrup from Phase 1 in DCM (100 mL).
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Add 33% HBr in AcOH (150 mL) at 0°C.
-
Stir at room temperature for 1-2 hours.
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Mechanistic Note: The strong acid cleaves the anomeric O-Me bond. The bromide is installed, typically forming the
-bromide or an equilibrium mixture.
-
-
Workup (Critical): Dilute with DCM. Wash rapidly with ice-cold water and ice-cold saturated NaHCO3.
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Caution: The bromide is hydrolytically unstable. Perform this workup quickly and keep solutions cold.
-
-
Dry over MgSO4 and concentrate in vacuo at low temperature (<35°C). Use immediately.
Phase 3: Stereoselective Hydrolysis & Rearrangement
Objective: Convert the bromide to the 1,3,5-tribenzoate via the ortho-acid rearrangement.
Reagents:
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Acetone / Water (95:5 mixture)
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Silver Carbonate (Ag2CO3) - Optional but enhances rate/yield
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Or simply controlled hydrolysis (Ness/Fletcher method)
Protocol:
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Dissolve the crude bromide in Acetone (400 mL).
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Add Water (20 mL).
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Stir vigorously at room temperature.
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Observation: If using Ag2CO3, add 0.5 equiv here to scavenge HBr. If not, the HBr generated will catalyze the rearrangement.
-
-
Monitor by TLC (Silica, Hexane/EtOAc 3:1). The starting material (Rf ~0.8) will disappear, and the product (Rf ~0.4) will appear.
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Crystallization: Once complete (approx. 1-2 hours), neutralize with solid NaHCO3. Filter.
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Concentrate the filtrate to a small volume. Add Ethanol or Ether/Hexane to induce crystallization.
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Recrystallization: Recrystallize from Chloroform/Hexane or Ethanol.
Quantitative Data Summary
| Parameter | Specification / Result |
| Target Molecule | 1,3,5-Tri-O-benzoyl- |
| Molecular Formula | C26H22O8 |
| Molecular Weight | 462.45 g/mol |
| Typical Yield | 40 - 55% (Overall from D-Ribose) |
| Melting Point | 130 - 132 °C (Crystalline Solid) |
| Optical Rotation | |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate.[4][5] Insoluble in Water.[6] |
| Key Impurity | 2,3,5-Tri-O-benzoyl-D-ribose (1-OH) (Result of direct hydrolysis without migration) |
Mechanistic Insight: The C2 C1 Migration
This synthesis succeeds only because of the specific behavior of the 1,2-benzoxonium ion (also called the dioxolenium ion).
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Ion Formation: The C2-benzoyl group participates in the displacement of the C1-bromide, forming a five-membered cyclic cation (benzoxonium) bridging C1 and C2.
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Regioselective Attack: Water attacks this cation.
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Path A (Kinetic): Attack at C1
Returns the 2-benzoate and C1-OH (Hemiacetal). -
Path B (Thermodynamic): Attack at C2
Opens the ring such that the benzoyl carbonyl remains attached to C1 oxygen, while C2 becomes a free hydroxyl.
-
-
Result: The benzoyl group effectively "migrates" from O2 to O1. The resulting 1,3,5-tribenzoate crystallizes out as the pure
-anomer, driven by the anomeric effect and the stability of the crystalline lattice.
References
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Ness, R. K., & Fletcher, H. G. (1956). The Reaction of 2,3,5-Tri-O-benzoyl-D-ribofuranosyl Bromide with Water; A Stereospecific Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Journal of the American Chemical Society, 78(18), 4710–4714.
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Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985).[7] A Stereocontrolled Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(14), 2597–2598.
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Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Helvetica Chimica Acta, 42(4), 1171–1173.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 5. α-D-呋喃核糖 1,3,5-三苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. semanticscholar.org [semanticscholar.org]
